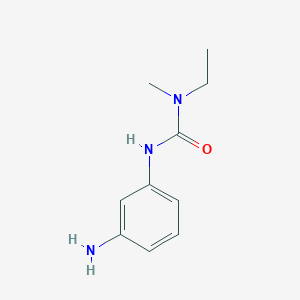

1-(3-Aminophenyl)-3-ethyl-3-methylurea

Description

BenchChem offers high-quality 1-(3-Aminophenyl)-3-ethyl-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminophenyl)-3-ethyl-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-aminophenyl)-1-ethyl-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-13(2)10(14)12-9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTAWEMFFXDZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-N-ethyl-N-methylphenylurea: An Advanced Organic Building Block in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 3-Amino-N-ethyl-N-methylphenylurea (also known as 1-(3-Aminophenyl)-3-ethyl-3-methylurea)[1] represents a highly versatile, orthogonal scaffold. By combining a meta-substituted aniline with an N,N-dialkylated urea, this molecule offers a unique intersection of nucleophilic reactivity and potent hydrogen-bonding capability. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies for drug discovery applications.

Structural Rationale & Physicochemical Profile

The architectural value of 3-amino-N-ethyl-N-methylphenylurea lies in its dual-domain structure:

-

The Urea Pharmacophore: The N-ethyl-N-methylurea moiety is a privileged pharmacophore. In kinase inhibitor design, urea motifs frequently act as bidentate hydrogen bond donors/acceptors to the highly conserved Asp-Phe-Gly (DFG) motif, stabilizing the inactive "DFG-out" conformation[2]. The asymmetric N-ethyl-N-methyl substitution breaks molecular symmetry, which enhances aqueous solubility and fine-tunes the lipophilic efficiency (LipE) of the resulting drug candidate.

-

The Meta-Aniline Hub: The primary amine positioned meta to the urea group allows for divergent synthetic trajectories (e.g., amide coupling, Buchwald-Hartwig amination) without the steric hindrance or electronic deactivation typically seen in ortho or para isomers.

Table 1: Physicochemical & Structural Properties

| Property | Value | Rationale / Implication |

| CAS Registry Number | 1094841-52-7 | Unique identifier for procurement and database indexing[1]. |

| Molecular Formula | C10H15N3O | Defines the mass and elemental composition. |

| Molecular Weight | 193.25 g/mol | Low MW allows for downstream additions without exceeding Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 3 (Aniline -NH₂, Urea -NH) | Provides critical interaction points for kinase hinge regions or DFG motifs. |

| Hydrogen Bond Acceptors | 2 (Urea C=O, Aniline -N) | Facilitates dipole interactions within target binding pockets. |

| Topological Polar Surface Area | 55.12 Ų | Optimal for membrane permeability; leaves room for further functionalization. |

Orthogonal Reactivity & Mechanistic Pathways

The core synthetic advantage of this molecule is its orthogonal reactivity. The primary aniline is highly nucleophilic and can be selectively reacted while the urea moiety remains inert under specific catalytic or coupling conditions. This enables the rapid generation of diverse libraries from a single hub.

Divergent synthetic pathways of the meta-aniline hub toward targeted therapeutics.

Validated Synthetic Methodologies

As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the causality behind reagent selection and implementing self-validating quality control steps. Below are two optimized, step-by-step protocols for functionalizing 3-amino-N-ethyl-N-methylphenylurea.

Protocol A: Uronium-Mediated Amide Coupling

Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system. Consequently, standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields. We employ HATU, a highly active uronium-based reagent, which rapidly converts the carboxylic acid into an electrophilic 7-azabenzotriazole active ester[3].

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the acid and drives active ester formation without competing for the electrophile. Stir for 15 minutes at room temperature.

-

Amine Addition: Add 3-amino-N-ethyl-N-methylphenylurea (1.1 eq) in a single portion. Stir the reaction mixture at room temperature for 4–12 hours.

-

In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z [M+H]⁺ = 194.1) and the emergence of the product mass indicate complete conversion.

-

Workup & Purification: Dilute the mixture with EtOAc. Wash the organic layer with 5% aqueous LiCl (3 × 50 mL). Causality: LiCl effectively partitions DMF into the aqueous layer, preventing emulsion and organic layer contamination. Wash with saturated NaHCO₃, brine, and dry over Na₂SO₄. Concentrate and purify via flash chromatography.

-

Post-Reaction Validation: ¹H NMR (DMSO-d₆). The disappearance of the broad singlet corresponding to the aniline -NH₂ protons (~5.0–5.5 ppm) and the appearance of a downfield amide -NH proton (>9.5 ppm) confirms successful acylation.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

To synthesize diarylamine scaffolds (e.g., for GPCR allosteric modulators), the primary aniline is coupled with an aryl halide.

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, combine the aryl halide (1.0 eq), 3-amino-N-ethyl-N-methylphenylurea (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 eq). Evacuate the tube and backfill with N₂ (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst deactivation.

-

Catalyst & Ligand Selection: Causality: Pd₂(dba)₃ provides a reliable Pd(0) source, while BrettPhos is specifically selected over standard phosphines because its immense steric bulk and electron-rich nature accelerate reductive elimination. Crucially, BrettPhos prevents the primary aniline from undergoing double arylation—a common failure mode when coupling unhindered anilines[4].

-

Reaction Execution: Add anhydrous, degassed toluene (0.1 M) via syringe. Seal the tube and heat at 90 °C for 8 hours.

-

In-Process Validation: TLC monitoring (30% EtOAc in Hexanes) using UV activity and ninhydrin stain. The primary aniline starting material stains strongly with ninhydrin (brown/purple), whereas the secondary diarylamine product will show an altered R_f and a diminished staining profile.

-

Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography. Validate the C-N bond formation via ¹³C NMR and the absence of primary amine N-H stretches (3300-3500 cm⁻¹) in FT-IR.

References

-

de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. "Nonclassical Routes for Amide Bond Formation." Chemical Reviews, 2016. 3

-

Dorel, R., Grugel, C. P., & Haydl, A. M. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019. 4

-

Zhao, Z., et al. "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology / PMC, 2014. 2

-

Aaronchem Catalog. "1-(3-aminophenyl)-3-ethyl-3-methylurea (CAS Number: 1094841-52-7)." Aaronchem, 2024. 1

Sources

Molecular weight of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

An In-Depth Technical Guide to the Molecular Properties of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Aminophenyl)-3-ethyl-3-methylurea, with a primary focus on its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's identity, physicochemical characteristics, and the analytical methodologies pertinent to its study. By explaining the causality behind experimental and analytical choices, this guide serves as a practical resource for the application of this compound in a research and development setting.

Introduction

Substituted ureas are a significant class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2] 1-(3-Aminophenyl)-3-ethyl-3-methylurea is a specific derivative within this class, characterized by an aminophenyl group and asymmetric substitution on the urea nitrogen. An exact understanding of its molecular weight is fundamental for any quantitative application, from stoichiometric calculations in synthesis to concentration determinations in bioassays and formulation development. This guide elucidates the foundational properties of this molecule, beginning with its precise molecular identity.

Chemical Identity and Structure

Accurate identification of a chemical compound is the bedrock of scientific research, ensuring reproducibility and the correct interpretation of experimental results. For 1-(3-Aminophenyl)-3-ethyl-3-methylurea, identity is established through a combination of its molecular formula, systematic nomenclature, and unique structural identifiers.

The molecular formula, C10H15N3O , is the empirical representation of its atomic composition.[3] This formula is the basis for calculating the compound's molecular weight and is the first checkpoint in analytical verification, typically through mass spectrometry.

Compound Identification Workflow

The process of confirming the identity of a compound like 1-(3-Aminophenyl)-3-ethyl-3-methylurea in a laboratory setting follows a logical progression. Spectroscopic and spectrometric data are cross-referenced with database information to ensure the material's integrity before use.

Caption: A typical workflow for the analytical confirmation of 1-(3-Aminophenyl)-3-ethyl-3-methylurea's identity and purity.

Key Chemical Identifiers

For unambiguous documentation and database retrieval, a standardized set of identifiers is used. These are crucial for navigating chemical literature and regulatory documents.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-aminophenyl)-3-ethyl-1-methylurea | PubChemLite |

| Molecular Formula | C10H15N3O | [3] |

| SMILES | CCNC(=O)N(C)C1=CC=CC(=C1)N | [3] |

| InChI | InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14) | [3] |

| InChIKey | MKJCKTSRUKBNIO-UHFFFAOYSA-N | [3] |

Physicochemical Properties and Molecular Weight

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems. For drug development professionals, properties like solubility and lipophilicity (XlogP) are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Calculation of Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. The monoisotopic mass, which is the mass of a molecule with the most abundant isotopes, is particularly important for high-resolution mass spectrometry.

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 15 atoms × 1.008 g/mol = 15.12 g/mol

-

Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Average Molecular Weight = 193.25 g/mol

This value is essential for preparing solutions of known molarity and for interpreting the results of quantitative analytical methods.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(3-Aminophenyl)-3-ethyl-3-methylurea, providing a quantitative basis for experimental design.

| Property | Value | Significance |

| Molecular Weight | 193.25 g/mol | Foundational for all quantitative work. |

| Monoisotopic Mass | 193.1215 Da | Essential for accurate mass spectrometry analysis.[3] |

| Predicted XlogP | 0.8 | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[3] |

| Predicted Water Solubility | Soluble | Based on the presence of polar amine and urea functional groups. |

Synthesis and Analytical Considerations

The generation and analysis of urea derivatives are well-established fields, with robust methodologies available for producing and characterizing these compounds with high fidelity.

General Synthesis of Asymmetrical Ureas

The synthesis of asymmetrically substituted ureas like 1-(3-Aminophenyl)-3-ethyl-3-methylurea typically involves the reaction of an isocyanate with an amine.[1][4] This method provides a high degree of control over the final product structure. The choice of solvent, temperature, and stoichiometry is critical for achieving high yields and purity.[4]

Caption: A generalized workflow for the synthesis of asymmetrically substituted ureas.

Recommended Analytical Techniques

Ensuring the quality and purity of urea derivatives is paramount for their intended applications. A suite of advanced analytical techniques is employed to verify the identity and purity of such compounds.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of non-volatile organic compounds. For urea derivatives, reversed-phase columns (e.g., C18) are typically used with a photodiode array (PDA) detector to quantify the compound and any impurities.[5][6]

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique provides definitive confirmation of the molecular weight.[4] High-resolution mass spectrometry can distinguish between compounds with the same nominal mass but different elemental compositions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the exact chemical structure, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.[4][7]

Conclusion

The molecular weight of 1-(3-Aminophenyl)-3-ethyl-3-methylurea is 193.25 g/mol . This fundamental property, derived from its molecular formula of C10H15N3O, is the cornerstone of its quantitative use in scientific research and development. This guide has provided a comprehensive technical overview, grounding this key data point within the broader context of the compound's chemical identity, physicochemical properties, and the established methodologies for its synthesis and analysis. Adherence to these analytical principles ensures the integrity and reproducibility of research involving this and other substituted urea derivatives.

References

-

Chemspace. 1-(3-amino-2-chlorophenyl)-3-ethyl-3-methylurea - C10H14ClN3O | CSCS00014647285.[Link]

-

American Elements. 1-(3-amino-4-methylphenyl)-3-ethylurea | CAS 1094458-58-8.[Link]

-

PubChem. 1-[(3-Aminophenyl)methyl]-3-ethyl-1-methylurea | C11H17N3O | CID 43457899.[Link]

-

U.S. Environmental Protection Agency. 1-(3-Aminophenyl)urea Properties.[Link]

-

Czech Journal of Animal Science. Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography.[Link]

-

HBGX Chemical. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications.[Link]

-

ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF.[Link]

-

PubChem. 1-(3-Aminophenyl)-3-o-tolylurea - CID 29766776.[Link]

-

PubChemLite. 1-(3-aminophenyl)-3-ethylurea (C9H13N3O).[Link]

- Google Patents.

-

Journal of Chemical and Pharmaceutical Research. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.[Link]

-

National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.[Link]

-

Wikipedia. 1,3-Bis(3-(dimethylamino)propyl)urea.[Link]

-

PubChemLite. 1-(3-aminophenyl)-3-ethyl-1-methylurea (C10H15N3O).[Link]

-

MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.[Link]

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry.[Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 1-(3-aminophenyl)-3-ethyl-1-methylurea (C10H15N3O) [pubchemlite.lcsb.uni.lu]

- 4. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]

- 5. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Aminophenyl Urea Derivatives in Medicinal Chemistry

Abstract

The diaryl urea scaffold, and specifically the 3-aminophenyl urea moiety, represents a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this privileged structural motif. By synthesizing field-proven insights with established scientific principles, this document elucidates the causality behind experimental choices and highlights the pathway from rational design to clinical significance.

The 3-Aminophenyl Urea Moiety: A Privileged Scaffold in Kinase Inhibition

In the landscape of drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The diaryl urea, and by extension the 3-aminophenyl urea core, has earned this distinction, most notably for its remarkable success in targeting the ATP-binding pocket of protein kinases.[1]

The efficacy of this scaffold is rooted in its specific stereoelectronic properties:

-

Hydrogen Bonding: The urea functional group is a potent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen).[1] This allows it to form a critical bidentate hydrogen bond interaction with a conserved glutamate residue in the αC-helix and a backbone N-H of the DFG motif in the activation loop of many kinases. This interaction is fundamental to stabilizing the inhibitor within the active site.[2]

-

Structural Rigidity and Planarity: The urea linkage imparts a degree of rigidity and planarity to the molecule, which helps to properly orient the two flanking aryl rings into adjacent hydrophobic pockets within the kinase domain.[3]

-

Synthetic Tractability: The 3-amino group serves as a versatile synthetic handle, allowing for the straightforward introduction of various substituents to explore the chemical space, optimize pharmacokinetic properties, and enhance target specificity.

This combination of features makes the 3-aminophenyl urea core an exceptional starting point for the rational design of kinase inhibitors, a class of drugs that has revolutionized oncology.[4][5]

Synthetic Strategies: From Bench to Scale-Up

The construction of 3-aminophenyl urea derivatives is typically robust and high-yielding, making it amenable to library synthesis for screening as well as larger-scale production. The most prevalent and direct method involves the reaction of an aromatic amine with an aromatic isocyanate.[4]

A generalized synthetic workflow proceeds as follows:

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is primarily driven by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). [2][6]Many diaryl urea derivatives are potent inhibitors of VEGFR-2, blocking the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, effectively starving the tumor of its blood supply. [7][8]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the 3-aminophenyl urea scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. The molecule can be conceptually divided into three key regions for optimization:

-

The "Hinge-Binding" Aryl Urea Core: The central urea moiety and the adjacent phenyl ring (the "eastern" half) are crucial for binding to the kinase hinge region. This part of the molecule is often highly conserved among inhibitors.

-

The "Gatekeeper" Interacting Ring: The second aryl ring (the "western" half) extends into a hydrophobic pocket near the "gatekeeper" residue. Modifications here are critical for modulating potency and selectivity against different kinases. Electron-withdrawing groups or bulky substituents can significantly enhance activity. [7]3. The "Solvent-Exposed" Amino Group: The 3-amino group on the "eastern" phenyl ring often points towards the solvent-exposed region. This position is an ideal site for introducing substituents to improve physicochemical properties like solubility and metabolic stability without disrupting the core binding interactions. [9] The following table illustrates how simple modifications to a parent scaffold can dramatically impact biological activity.

| Compound | Modification on the Amino Group | IC₅₀ (µM) vs. HT-29 Colon Cancer Cells |

| 1-(4-aminophenyl)-3-phenylurea (analog) | - | > 100 |

| N-acetyl derivative | Acetyl | 15.2 |

| N-propionyl derivative | Propionyl | 8.5 |

| N-benzoyl derivative | Benzoyl | 5.1 |

| Note: This data is for a closely related analog and is presented for illustrative purposes to highlight the potential of the scaffold. | ||

Key Clinical Compounds

The 3-aminophenyl urea scaffold is at the heart of several FDA-approved anticancer drugs.

-

Sorafenib (Nexavar®): The archetypal multi-kinase inhibitor, Sorafenib targets RAF kinases, VEGFR, and Platelet-Derived Growth Factor Receptor (PDGFR). [1][4]It was the first oral multi-kinase inhibitor approved for advanced renal cell carcinoma and unresectable hepatocellular carcinoma. [10]* Regorafenib (Stivarga®): A structural analog of Sorafenib, Regorafenib also inhibits multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.

-

Lenvatinib (Lenvima®): This compound is a multi-kinase inhibitor targeting VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), PDGFRα, and the RET and KIT proto-oncogenes. [1] Numerous other derivatives are currently in various stages of clinical trials, underscoring the enduring importance of this chemical class. [3]

Experimental Protocols: A Self-Validating System

Protocol: Synthesis of a Representative Diaryl Urea Derivative

This protocol outlines a standard laboratory procedure for synthesizing a diaryl urea via the isocyanate pathway.

Objective: To synthesize 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea.

Materials:

-

3-Nitroaniline

-

4-Chlorophenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-nitroaniline in anhydrous THF (approx. 0.2 M concentration). Stir until fully dissolved.

-

Reaction Initiation: To the stirring solution, add a solution of 1.0 equivalent of 4-chlorophenyl isocyanate in anhydrous THF dropwise over 10-15 minutes at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting amine spot is consumed (typically 2-4 hours).

-

Product Isolation: Upon completion, a precipitate will likely have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold THF and then cold hexanes to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified solid product under high vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a generalized workflow for assessing the inhibitory activity of a synthesized compound against a target kinase like VEGFR-2.

Objective: To determine the IC₅₀ value of a test compound against VEGFR-2.

Principle: A biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The kinase phosphorylates the substrate in the presence of ATP. A primary antibody specific for the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic HRP substrate produces a colorimetric signal proportional to kinase activity.

Procedure:

-

Plate Preparation: Add a biotinylated substrate peptide solution to streptavidin-coated 96-well plates. Incubate and wash to remove unbound substrate.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in the appropriate assay buffer. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Kinase Reaction: To each well, add the test compound dilution, the target kinase (e.g., VEGFR-2), and an ATP solution to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding EDTA. Add a phospho-specific primary antibody and incubate. Wash the plate, then add the HRP-conjugated secondary antibody and incubate.

-

Signal Generation: After a final wash, add a chromogenic HRP substrate (e.g., TMB). Allow the color to develop, then stop the reaction with an acid solution.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance. Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The 3-aminophenyl urea scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its inherent ability to engage in key interactions within kinase active sites, combined with its synthetic accessibility, has made it a foundational element in the development of targeted cancer therapies. Future research will likely focus on several key areas: developing derivatives with novel selectivity profiles to target less-explored kinases, designing dual-target inhibitors to overcome drug resistance, and further optimizing pharmacokinetic properties to improve safety and efficacy. [11][12]The continued exploration of this remarkable scaffold promises to yield the next generation of innovative therapeutics for oncology and beyond.

References

- An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical - Benchchem.

- Synthesis of 1–(4-aminophenyl)-3-phenylurea and...

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.

- Synthesis of Aryl Urea Derivatives

- New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC.

- Urea deriv

- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog

- Biphenylurea/thiourea Derivatives Tagged with Heteroarylsulfonamide Motifs as Novel VEGFR2 Inhibitors; Design, Synthesis and Anti-angiogenic Activity | Request PDF - ResearchG

- SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.

- Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)

- Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - MDPI.

- Urea Derivatives as Anticancer Agents - ResearchG

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.

- Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed.

- Protein kinase inhibitors

- Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors.

- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Taylor & Francis.

- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

-

Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase (ROCK) Inhibitors. | Request PDF - ResearchGate. [Link]

- (2-Aminophenyl)

- Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors - PubMed.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility data for 1-(3-Aminophenyl)-3-ethyl-3-methylurea

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Foreword for the Research Scientist

This document serves as a comprehensive technical guide for characterizing the aqueous solubility of the novel compound 1-(3-Aminophenyl)-3-ethyl-3-methylurea. As of the date of this publication, specific experimental solubility data for this molecule is not widely available in public literature. Therefore, this guide adopts a proactive, methodological approach. Instead of merely presenting data, we will equip you, the research and drug development professional, with the foundational principles, robust experimental protocols, and data interpretation frameworks necessary to generate and understand the complete solubility profile of this, or any, new chemical entity (NCE).

Our focus is on the causality behind the science—why specific methods are chosen, what the resulting data signifies for a drug development program, and how to build a self-validating, trustworthy dataset from the bench up.

The Imperative of Solubility in Modern Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical.[1] A compound's ability to dissolve in an aqueous medium governs its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[2][3]

Poor aqueous solubility is a leading cause of failure for promising NCEs.[4] If a drug administered orally cannot dissolve in the fluids of the gastrointestinal tract, it cannot be absorbed into the bloodstream to reach its site of action, rendering it ineffective.[5] This is why regulatory frameworks like the Biopharmaceutics Classification System (BCS) place solubility as a primary pillar for classifying drug substances, a classification that can guide development and even allow for waivers of certain clinical studies.[6][7][8]

The BCS categorizes drugs into four classes based on their solubility and intestinal permeability:

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Determining where 1-(3-Aminophenyl)-3-ethyl-3-methylurea falls within this framework is a primary objective of the studies outlined herein.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to understand the two primary types of solubility data generated in drug discovery.[9]

Thermodynamic solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pH, and pressure, when the solution is in equilibrium with an excess of the most stable solid form of the compound.[10][11] This is the gold-standard value used for late-stage development and regulatory filings.

Kinetic solubility , in contrast, is a measure of a compound's ability to stay in a solution that has become supersaturated.[9][11] It is typically measured by adding a small amount of a concentrated stock solution (usually in DMSO) to an aqueous buffer and determining the concentration at which precipitation first occurs.[3][12] While not a true equilibrium value, kinetic solubility is invaluable for high-throughput screening in early discovery to quickly flag compounds that may have solubility liabilities.[13]

A compound can have a high kinetic solubility but a low thermodynamic solubility, a state of supersaturation that is thermodynamically unstable.[9] Understanding this distinction is critical for interpreting assay results and making informed decisions.[11]

Key Factors Governing the Solubility of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

The solubility of an ionizable small molecule is not a single value but a function of its environment. The following factors are paramount.

-

pH: As a molecule with an aminophenyl group, 1-(3-Aminophenyl)-3-ethyl-3-methylurea is expected to be a weak base. Its solubility will therefore be highly dependent on the pH of the medium. In acidic environments (low pH), the amine group will be protonated, forming a more polar, and thus more water-soluble, salt. The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized), and its intrinsic solubility (S₀, the solubility of the neutral form) is a cornerstone of its biopharmaceutical profile.[5][14]

-

Solid-State Form (Polymorphism): The arrangement of molecules in the solid crystal lattice significantly impacts solubility. Different crystalline forms (polymorphs), or an amorphous (non-crystalline) form, can exhibit different solubilities.[9] It is essential to know which solid form is being tested, as the most stable polymorph will have the lowest solubility.

-

Temperature: Most compounds exhibit increased solubility at higher temperatures, as the dissolution process is often endothermic.[1][15] Solubility studies are typically conducted at physiologically relevant temperatures (e.g., 37 °C) and ambient temperature (e.g., 25 °C).

-

Particle Size: For poorly soluble compounds, reducing particle size can increase the rate of dissolution due to an increase in surface area. While it has a lesser effect on equilibrium solubility itself, it is a key factor in how quickly that equilibrium is reached.[5][14]

The interplay of these factors determines the overall solubility profile of the compound.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. raytor.com [raytor.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 15. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

Structural Analysis and Cheminformatics Profiling of 1-(3-Aminophenyl)-3-ethyl-3-methylurea

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-(3-Aminophenyl)-3-ethyl-3-methylurea , a specific unsymmetrical urea derivative. While urea scaffolds are ubiquitous in medicinal chemistry—serving as pharmacophores in kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors—this specific trisubstituted entity represents a versatile "fragment lead" for library construction.

This document details the derivation of its SMILES string, calculated physicochemical properties, and a validated synthetic protocol for its generation, designed for researchers in early-stage drug discovery.

Cheminformatics Identification

The precise digital representation of chemical structures is the bedrock of modern drug discovery. Below are the standardized identifiers for the target molecule.

SMILES Derivation

The Simplified Molecular Input Line Entry System (SMILES) string is derived by traversing the molecule from the aliphatic tertiary amine end to the aromatic primary amine.

Canonical SMILES:

Derivation Logic:

-

Distal Alkyls: Start with the ethyl group (CC) attached to the nitrogen.

-

Tertiary Nitrogen (N3): The nitrogen holds the ethyl, a methyl (C), and the carbonyl. Represented as N(C).

-

Urea Core: The carbonyl group is C(=O).

-

Secondary Nitrogen (N1): The nitrogen attached to the aromatic ring is N.

-

Aromatic Anchor: The phenyl ring is c1ccccc1.

-

Substituent Positioning: The amino group (N) is at the meta (3) position relative to the urea attachment. This modifies the ring string to c1cccc(N)c1.[1]

Structural Decomposition Table

| Component | Fragment Structure | SMILES Segment | Functionality |

| Tail | N-Ethyl-N-methyl | CCN(C)- | Hydrophobic bulk, solubility modulation |

| Core | Urea Linker | -C(=O)N- | Hydrogen bond donor/acceptor (HBD/HBA) |

| Scaffold | Phenyl Ring | c1cccc...c1 | Pi-stacking, rigid spacer |

| Head | Primary Amine | (N) | Ionizable handle, further derivatization point |

Graphviz Visualization: SMILES Parsing Tree

The following diagram illustrates the logical connectivity parsed from the SMILES string.

Physicochemical Profiling

Understanding the "drug-likeness" of the scaffold is critical before synthesis. The following data is calculated based on the canonical structure.

| Property | Value | Interpretation |

| Molecular Weight | 193.25 g/mol | Fragment-like (<300 Da); ideal for fragment-based drug design (FBDD). |

| LogP (Calculated) | ~1.12 | Moderate lipophilicity; likely good oral bioavailability. |

| TPSA | 67.4 Ų | <140 Ų; suggests high probability of blood-brain barrier (BBB) permeation. |

| H-Bond Donors | 3 | Includes Aniline -NH2 (2) and Urea -NH (1). |

| H-Bond Acceptors | 2 | Urea Oxygen and Urea N3 (lone pair participation is limited by resonance). |

| Rotatable Bonds | 3 | Low flexibility, reducing entropic penalty upon binding. |

Expert Insight: The presence of the primary aniline amine allows this molecule to act as a "privileged structure" intermediate . It can be further reacted with sulfonyl chlorides or acid chlorides to generate complex libraries of trisubstituted ureas.

Synthetic Methodology

To ensure high regioselectivity and yield, a stepwise protocol utilizing 3-nitrophenyl isocyanate is recommended over the direct reaction of phenylenediamines (which leads to polymerization or bis-urea byproducts).

Synthetic Pathway Diagram

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Aminophenyl)-3-ethyl-3-methylurea (Scale: 10 mmol).

Step 1: Formation of Urea Linkage[2]

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-nitrophenyl isocyanate (1.64 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Addition: Cool the solution to 0°C. Add N-ethyl-N-methylamine (0.65 g, 11 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The isocyanate spot should disappear.

-

Workup: Wash the organic layer with 1M HCl (10 mL) to remove excess amine, followed by saturated NaHCO3 and brine. Dry over MgSO4 and concentrate in vacuo to yield the nitro-urea intermediate.

Step 2: Nitro Reduction

-

Solvent System: Dissolve the crude nitro-urea in Ethanol (30 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under a hydrogen balloon (1 atm) for 4–6 hours at room temperature.

-

Alternative (Chemoselective): If halogen substituents are present elsewhere, use Stannous Chloride (SnCl2·2H2O) in refluxing ethanol to avoid dehalogenation [1].

-

-

Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Structural Validation (Quality Control)

To validate the identity of the synthesized compound corresponding to the SMILES CCN(C)C(=O)Nc1cccc(N)c1, the following analytical signatures must be confirmed.

Proton NMR (1H-NMR, 400 MHz, DMSO-d6)

-

δ 8.2 ppm (s, 1H): Urea NH (singlet, exchangeable with D2O).

-

δ 6.8–7.1 ppm (m, 4H): Aromatic protons (pattern characteristic of 1,3-disubstitution).

-

δ 4.9 ppm (s, 2H): Aniline -NH2 (broad singlet).

-

δ 3.3 ppm (q, 2H): Ethyl -CH2- (quartet).

-

δ 2.9 ppm (s, 3H): N-Methyl -CH3 (singlet).

-

δ 1.1 ppm (t, 3H): Ethyl -CH3 (triplet).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 194.13 m/z.

-

Fragmentation Pattern: Loss of the ethyl/methyl amine fragment (58 Da) is common in urea cleavage.

Research Applications

Scaffold Hopping

This molecule serves as a bioisostere for amide bonds. The urea linker adds a hydrogen bond donor/acceptor motif that can interact with the "hinge region" of kinase enzymes.

Library Generation

The free aniline amine allows for "click chemistry" or amide coupling to generate large combinatorial libraries.

-

Reaction: Product + R-COCl → Urea-Amide Bis-Linker

-

Application: Dual-inhibitor design targeting adjacent pockets in protein binding sites.

References

-

Nagel, U., Radau, G., & Link, A. (2011).[3] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.[3] Link

-

PubChem. (2023). 1-(3-Aminophenyl)urea Compound Summary. National Library of Medicine. Link[4]

-

Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36. Link

-

Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate Method. Asian J. Chem., 25(10). Link

Sources

Phenylurea Building Blocks: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of phenylurea-based scaffolds, a cornerstone in modern medicinal chemistry. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these versatile building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the practical application of this knowledge, from conceptualization to experimental validation.

The Phenylurea Scaffold: A Privileged Structure in Medicinal Chemistry

The phenylurea moiety, characterized by a urea group linked to a phenyl ring, is a "privileged scaffold" in drug discovery. This is due to its unique combination of structural and electronic properties that allow it to engage in a variety of non-covalent interactions with biological targets. The urea functional group is a particularly effective hydrogen bond donor and acceptor, enabling strong and specific binding to protein active sites.[1] Its structural rigidity and synthetic tractability further enhance its appeal, allowing for the systematic exploration of chemical space and the optimization of drug-like properties.[2]

Phenylurea derivatives have found applications across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[3][4] Their versatility stems from their ability to be readily modified, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

Synthesis of Phenylurea Derivatives: A Practical Approach

The synthesis of phenylurea derivatives is typically straightforward, most commonly involving the reaction of an appropriately substituted aniline with an isocyanate. This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it ideal for the construction of diverse chemical libraries.

General Synthetic Protocol: Aniline and Isocyanate Reaction

A detailed, step-by-step methodology for a common synthesis route is provided below:

Objective: To synthesize a 1-phenyl-3-(substituted phenyl)urea derivative.

Materials:

-

Substituted aniline (1.0 eq)

-

Substituted phenyl isocyanate (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: To a solution of the substituted aniline in anhydrous THF, add the substituted phenyl isocyanate dropwise at room temperature under an inert atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the precipitate formed is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired phenylurea derivative.[5]

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

This robust protocol can be adapted for the synthesis of a wide array of phenylurea derivatives, facilitating the exploration of structure-activity relationships.

Mechanisms of Action: Targeting Key Biological Pathways

The therapeutic effects of phenylurea derivatives are mediated through their interaction with a variety of biological targets. Understanding these mechanisms is crucial for the rational design of new and more effective drugs.

Kinase Inhibition: A Dominant Anticancer Mechanism

A significant number of phenylurea-containing drugs exert their anticancer effects by inhibiting protein kinases.[7] These enzymes play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival.[8] The urea moiety is adept at forming key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers, exemplifies the importance of the phenylurea scaffold in this class of drugs.[2] The diarylurea moiety of sorafenib is crucial for its inhibitory activity against Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[8]

Allosteric Modulation: A Nuanced Approach to Receptor Regulation

Phenylurea derivatives have also emerged as allosteric modulators of G-protein coupled receptors (GPCRs), such as the cannabinoid type-1 (CB1) receptor.[9][10] Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, inducing conformational changes that can either enhance or diminish the effects of the endogenous ligand.[11] This offers a more nuanced approach to receptor modulation, potentially leading to drugs with improved safety profiles.[11]

Enzyme Inhibition: Targeting Metabolic Pathways

Phenylurea derivatives can also function as inhibitors of various enzymes involved in critical metabolic pathways. A notable example is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism.[12][13][14] IDO1 is an important immunotherapeutic target in cancer, as its upregulation can lead to an immunosuppressive tumor microenvironment.[12] Phenylurea-based IDO1 inhibitors can reverse this effect, restoring anti-tumor immunity.[13][14]

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

The systematic modification of the phenylurea scaffold is a powerful strategy for optimizing the biological activity of lead compounds. SAR studies provide valuable insights into the key structural features required for potent and selective target engagement.

| Compound | Modification | Target | IC₅₀ (µM) | Reference |

| i12 | p-substituted phenylurea | IDO1 | 0.1-0.6 | [13][14] |

| i23 | p-substituted phenylurea | IDO1 | 0.1-0.6 | [13][14] |

| i24 | p-substituted phenylurea | IDO1 | 0.1-0.6 | [13][14] |

| Compound 1e | Diarylurea | C-RAF Kinase | 0.10 | [15] |

| Compound 16j | N'-bromoacetyl | Multiple Cancer Cell Lines | 0.38-4.07 | [15] |

Table 1: Examples of Phenylurea Derivatives and their Biological Activities.

The data in Table 1 highlights several key SAR trends. For instance, para-substitution on the phenyl ring of phenylurea-based IDO1 inhibitors is generally favored for potent activity.[13] Similarly, the nature of the substituents on the terminal phenyl ring of diarylurea kinase inhibitors can significantly impact their potency and selectivity.[15]

Applications in Drug Discovery: From Bench to Bedside

The versatility of the phenylurea scaffold has led to its incorporation into a number of approved drugs and clinical candidates.

Anticancer Agents

As previously discussed, phenylurea derivatives are a prominent class of anticancer agents, with many acting as kinase inhibitors.[7][16] In addition to Sorafenib, other examples include Linifanib and Lenvatinib. These drugs have demonstrated clinical efficacy in a range of solid tumors.[2] The development of new anticancer drugs based on the phenylurea scaffold remains an active area of research, with a focus on overcoming drug resistance and improving patient outcomes.[15]

Immunomodulators

The discovery of phenylurea-based IDO1 inhibitors has opened up new avenues for cancer immunotherapy.[12][13][14] By targeting the tumor microenvironment, these agents can enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. Clinical trials are ongoing to evaluate the therapeutic potential of this approach.

Other Therapeutic Areas

The biological activities of phenylurea derivatives extend beyond oncology and immunology. They have been investigated for their potential as antimicrobial, antifungal, and anticonvulsant agents.[3][17] Furthermore, their ability to modulate GPCRs suggests potential applications in the treatment of pain, obesity, and other metabolic disorders.[10]

Pharmacokinetics and ADME Properties: A Critical Consideration

The successful development of any drug candidate is contingent upon its having favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The physicochemical properties of phenylurea derivatives can be readily tuned to optimize their ADME profiles. For example, the introduction of solubilizing groups or ortho substituents can improve water solubility and the pharmacokinetic profile.[18]

A pharmacokinetic study of a phenylurea-based IDO1 inhibitor, compound i12, revealed satisfactory properties in mice, including moderate plasma clearance, an acceptable half-life, and high oral bioavailability.[13][14] Such studies are essential for guiding the selection and optimization of clinical candidates.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the in vitro evaluation of newly synthesized phenylurea derivatives.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of phenylurea derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phenylurea test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the phenylurea test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15][19]

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of phenylurea derivatives against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Phenylurea test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time.

-

Stop Reaction & Detect Signal: Add the detection reagent to stop the reaction and generate a luminescent signal that is proportional to the amount of ADP produced.

-

Signal Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[15]

Future Perspectives and Conclusion

The phenylurea scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. Its synthetic accessibility and versatile binding properties ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of phenylurea derivatives with novel mechanisms of action, improved selectivity profiles, and the ability to overcome drug resistance. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of phenylurea-based drugs. This guide has provided a comprehensive overview of the key considerations for researchers working with this important class of compounds, from fundamental principles to practical applications.

References

- Urea derivatives as anticancer agents - PubMed. (2009, May 15).

- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009, July).

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14).

- Phenylurea: Properties, Applications, and Safety - Boraychem. (2024, November 11).

- URD12: A urea derivative with marked antitumor activities - PMC.

- Urea Derivatives as Anticancer Agents - Bentham Science Publishers.

- (2-Aminophenyl)urea Derivatives as Potential Anticancer Agents: Application Notes and Protocols - Benchchem.

- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.

- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020, March 23).

- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020, March 23).

- Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed. (2019, November 14).

- Unraveling the Therapeutic Potential of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Look into Putative Mechanisms of Action - Benchchem.

- Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1 - PMC.

- Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed. (2010, August 15).

- Phenylurea: properties, applications and safety - ChemicalBook. (2023, November 16).

- Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor. (2017, December 15).

- Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC - NIH.

- Pharmacokinetics of phenylethylacetylurea (pheneturide), an old antiepileptic drug.

- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - MDPI. (2018, January 31).

- Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023, June 19).

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25).

- Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC.

- Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure-Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) | Request PDF - ResearchGate.

- (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - ResearchGate. (2025, October 16).

- (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate. (2025, August 6).

- Optimization of the phenylurea moiety in a phosphoinositide 3-kinase (PI3K) inhibitor to improve water solubility and the PK profile by introducing a solubilizing group and ortho substituents - PubMed. (2016, July 1).

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. boray-chem.com [boray-chem.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 7. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors [mdpi.com]

- 14. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 18. Optimization of the phenylurea moiety in a phosphoinositide 3-kinase (PI3K) inhibitor to improve water solubility and the PK profile by introducing a solubilizing group and ortho substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Aminophenyl)-3-ethyl-3-methylurea: Comprehensive Safety, Handling, and Application Guide

Executive Summary & Chemical Identity

In modern drug discovery and agrochemical development, bifunctional organic building blocks are critical for synthesizing complex pharmacophores. 1-(3-Aminophenyl)-3-ethyl-3-methylurea (CAS: 1094841-52-7) represents a highly versatile scaffold[1]. It features a nucleophilic primary aniline moiety—ideal for amidation, reductive amination, or cross-coupling—paired with a sterically hindered, hydrogen-bond-accepting ethyl-methyl urea group.

While its structural dualism makes it valuable for developing kinase inhibitors or novel phenylurea herbicides[2], it also introduces specific toxicological liabilities. As an application scientist, I approach this compound not merely as a static reagent, but as a reactive species. The aniline group is susceptible to auto-oxidation and cytochrome P450-mediated bioactivation, necessitating rigorous handling protocols to ensure both experimental integrity and operator safety.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-(3-Aminophenyl)-3-ethyl-3-methylurea |

| CAS Number | 1094841-52-7[1] |

| Molecular Formula | C10H15N3O[3] |

| Molecular Weight | 193.25 g/mol |

| Structural Class | Aromatic amine (Aniline derivative) / Phenylurea |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in Water |

Mechanistic Toxicology & Hazard Profiling

To handle this compound safely, one must understand the causality behind its toxicity. The hazards of 1-(3-Aminophenyl)-3-ethyl-3-methylurea are primarily driven by the aniline substructure .

The Bioactivation Cascade

In vivo, aniline derivatives do not typically cause direct, immediate cytotoxicity at low doses. Instead, they undergo hepatic clearance via Phase I metabolizing enzymes (predominantly CYP1A2 and CYP2E1). This process catalyzes the N-hydroxylation of the primary amine, generating highly reactive N-hydroxyl and nitroso intermediates[4].

These intermediates engage in a vicious redox cycle with hemoglobin in red blood cells. They oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity[4]. Furthermore, quantitative structure-activity relationship (QSAR) studies on aniline derivatives reveal that these metabolites generate protein-free radicals, specifically interacting with myeloperoxidase (MPO) to form MPO• radicals, which are implicated in drug-induced agranulocytosis and severe oxidative stress[5].

Simultaneously, the phenylurea moiety can undergo successive N-demethylation and N-deethylation by cytochrome P450 enzymes, adding to the metabolic burden[6].

Figure 1: CYP450-mediated bioactivation of the aniline moiety leading to oxidative stress.

Table 2: GHS Hazard Classification (Extrapolated)

| Hazard Class | Category | Hazard Statement | Causality / Mechanism |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Hepatic bioactivation leading to systemic oxidative stress. |

| Eye/Skin Irritation | Category 2 | H315/H319: Causes irritation | Lipophilic nature allows dermal penetration; localized amine reactivity. |

| Target Organ Toxicity | STOT RE 2 | H373: May cause damage to blood | N-hydroxylation leading to Methemoglobinemia and hemolysis[4]. |

Experimental Workflows & Safety Protocols

A core philosophy in my laboratory is that every protocol must be a self-validating system . Because the primary amine on this compound is prone to auto-oxidation (forming azo or azoxy dimers that ruin stoichiometric coupling and introduce toxic impurities), standard benchtop handling is insufficient.

Protocol 1: Inert Preparation of in vitro Assay Stocks

Purpose: To generate stable, oxidation-free stock solutions for biological assays or synthetic coupling.

-

Equilibration: Allow the sealed vial of 1-(3-Aminophenyl)-3-ethyl-3-methylurea to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

-

Inert Weighing: Transfer the vial to a nitrogen or argon-purged glove bag. Weigh the desired mass (e.g., 19.3 mg for a 100 mM stock in 1 mL) using an anti-static analytical balance.

-

Dissolution: Dissolve the powder in anhydrous, degassed Dimethyl Sulfoxide (DMSO). Causality: Degassing the DMSO removes dissolved oxygen, preventing the spontaneous oxidation of the aniline group during long-term storage.

-

Aliquoting: Dispense into single-use amber glass vials (to prevent UV-induced phototransformation, a known liability of phenylureas[2]). Blanket the headspace with argon before sealing. Store at -80°C.

-

Self-Validation Step: Before utilizing a stored aliquot in a critical assay, run a rapid LC-MS check (UV at 254 nm). The presence of a peak at [2M-2H] indicates oxidative dimerization; if present, discard the aliquot.

Protocol 2: Chemical Spill & Decontamination Workflow

Purpose: To neutralize the active aniline moiety in the event of a surface spill.

-

Containment: Immediately isolate the area. Don double nitrile gloves, safety goggles, and an appropriate particulate respirator if powder is aerosolized.

-

Quenching: Do not sweep dry powder. Gently mist the spill with a 1M Hydrochloric Acid (HCl) solution. Causality: The acid protonates the primary amine to form an anilinium salt. This drastically reduces the compound's volatility, lipid solubility, and nucleophilic reactivity, rendering it safer to handle.

-

Absorption: Absorb the quenched solution with inert spill pads.

-

Disposal: Place all materials in a designated hazardous waste container labeled "Aromatic Amine / Phenylurea Waste" for high-temperature incineration.

Protocol 3: Synthetic Derivatization (Amidation)

Purpose: Utilizing the compound as a building block to synthesize complex urea-amide libraries.

-

Activation: In an oven-dried flask under argon, dissolve your target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

-

Coupling: Add 1-(3-Aminophenyl)-3-ethyl-3-methylurea (1.0 eq) dropwise as a solution in DMF. Causality: The sterically hindered ethyl-methyl urea group will not compete with the highly nucleophilic primary aniline, ensuring regioselective amidation at the 3-position of the phenyl ring.

-

Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. The organic layer must be washed extensively with 5% LiCl (aq) to remove residual DMF.

-

Self-Validation Step: Monitor reaction completion via TLC (staining with Ninhydrin). The disappearance of the primary amine will result in a negative (colorless) Ninhydrin stain, confirming complete conversion.

References

- 2835-30-5|1-Allyl-3-phenylurea|BLD Pharm (Source for CAS 1094841-52-7 identification and categorization). BLD Pharm.

- 1094841-52-7 | MFCD11623194 - Aaronchem (Source for Molecular Formula and Catalog Data). Aaronchem.

- Aniline Derivative-Induced Methemoglobin in Rats (Source for mechanism of N-hydroxylation and methemoglobinemia). Begell House.

- New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes (Source for N-demethylation of phenylureas). Bohrium.

- INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs) (Source for MPO• radical formation from anilines). NIH.

- Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity (Source for phenylurea oxidative stress and phototransformation). ResearchGate.

Sources

- 1. 2835-30-5|1-Allyl-3-phenylurea|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. aaronchem.com [aaronchem.com]

- 4. dl.begellhouse.com [dl.begellhouse.com]

- 5. INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs): IMPLICATIONS FOR DRUG-INDUCED AGRANULOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: successive N-demethylation mechanism: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Targeting the Kinase Switch: A Technical Guide to 3-Aminophenyl Urea Analogs

Executive Summary

This technical guide provides a comprehensive analysis of 3-aminophenyl urea analogs , a privileged scaffold in medicinal chemistry renowned for its application in Type II kinase inhibition. Unlike rigid templates, the 3-aminophenyl urea moiety offers a flexible "linker-scaffold" architecture, allowing simultaneous engagement of the kinase hinge region and the hydrophobic back-pocket (allosteric site). This document details the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols required to develop these analogs into potent therapeutic candidates for oncology (specifically VEGFR, PDGFR, and Raf inhibition).

The Pharmacophore: Why 3-Aminophenyl Urea?

The urea functionality (-NH-CO-NH-) acts as a directional hydrogen bond donor/acceptor motif. When attached to a phenyl ring with a meta-amino substitution (3-aminophenyl), it creates a unique geometry that favors the DFG-out conformation of protein kinases.

Mechanistic Logic

-

The Urea Bridge: Functions as a "molecular staple," forming bidentate hydrogen bonds with the conserved glutamate (αC-helix) and aspartate (DFG motif) residues in the kinase ATP-binding pocket.

-

The 3-Amino Terminus: The meta positioning is critical. It directs the attached substituents away from the ATP cleft and towards the solvent-exposed region or the hydrophobic "gatekeeper" pocket, depending on the specific derivatization (e.g., amides vs. sulfonamides).

-

Selectivity: By stabilizing the inactive (DFG-out) conformation, these analogs achieve higher selectivity compared to Type I inhibitors that bind the active form.

Chemical Space & Synthesis Strategies[1]

The synthesis of 3-aminophenyl urea analogs requires precise control to avoid polymerization (due to the bifunctional nature of diamines) and to ensure regioselectivity.

Validated Synthetic Routes

We prioritize Method B (Isocyanate Intermediate) for its high yield and cleanliness, though Method C (Triphosgene) is essential for diverse library generation where isocyanates are not commercially available.

Diagram 1: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing these analogs, ensuring the correct "Head" and "Tail" assembly.

Caption: Logic flow for the regioselective synthesis of 3-aminophenyl urea analogs.

Critical Synthetic Considerations

-

Regiocontrol: When using m-phenylenediamine, use a stoichiometric deficit of the isocyanate (0.9 eq) to minimize di-urea formation.

-

Purification: Urea derivatives often precipitate from Dichloromethane (DCM) or can be recrystallized from Ethanol/Water, avoiding tedious column chromatography.

Structure-Activity Relationship (SAR)[2]

The SAR of this scaffold is defined by three distinct zones:

| Zone | Structural Feature | Biological Function | Optimization Strategy |

| Zone 1 | Aryl Urea Core | Anchors the molecule to the kinase Glu/Asp pair. | Do not modify. Replacement with thiourea or amide drastically reduces potency (loss of H-bond donor). |

| Zone 2 | 3-Amino Substituent | Directs the "Tail" into the allosteric pocket. | Amides are preferred over free amines to reduce metabolic clearance and improve H-bonding with the hinge. |

| Zone 3 | Terminal Phenyl Ring | Hydrophobic interaction (Van der Waals). | Electron-withdrawing groups (e.g., -CF3, -Cl) at the meta or para position enhance lipophilicity and cellular permeability. |

Experimental Protocols

Protocol A: General Synthesis of 1-(3-Aminophenyl)-3-Arylureas

Objective: Synthesis of a library of urea analogs using the isocyanate method.

Reagents:

-

m-Phenylenediamine (1.0 eq)

-

Aryl Isocyanate (0.9 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (Catalytic, optional)

Step-by-Step Methodology:

-

Preparation: Dissolve m-phenylenediamine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Dissolve the specific aryl isocyanate (9 mmol) in DCM (10 mL). Add this solution dropwise to the amine solution over 30 minutes at 0°C. Note: Slow addition prevents the formation of symmetrical di-urea byproducts.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up: The product typically precipitates as a white/off-white solid. Filter the solid using a Buchner funnel.

-